7-Aminoisoquinolin-5-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-aminoisoquinolin-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-3-6-5-11-2-1-8(6)9(12)4-7/h1-5,12H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHXMMQZOGPFGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CC(=C2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for 7 Aminoisoquinolin 5 Ol and Its Structural Analogues
Strategic Approaches for the De Novo Synthesis of 7-Aminoisoquinolin-5-ol
De novo synthesis of the this compound scaffold necessitates precise control over the introduction of the amino and hydroxyl groups onto the isoquinoline (B145761) core. The following subsections outline potential strategies to achieve this.
Regioselective Amination Protocols Utilizing Isoquinolin-5-ol Precursors
A plausible route to this compound involves the regioselective introduction of an amino group at the C7 position of an isoquinolin-5-ol precursor. One potential strategy is a multi-step sequence involving the corresponding isoquinoline-5,8-dione (B3342986).
Research has demonstrated the synthesis of 7-amino-isoquinoline-5,8-dione derivatives. researchgate.net This suggests a pathway where isoquinolin-5-ol is first oxidized to isoquinoline-5,8-dione. thieme-connect.de Subsequent steps would involve selective bromination at the C6 position, followed by nucleophilic substitution with an amine to introduce the amino group at the C7 position. researchgate.net The final step would be the reduction of the quinone back to the diol, yielding the target this compound.
Table 1: Proposed Synthesis of this compound via Isoquinoline-5,8-dione Intermediate
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Oxidation | Fremy's salt (Potassium nitrosodisulfonate) or other suitable oxidants | Isoquinoline-5,8-dione |
| 2 | Bromination | Bromine in a suitable solvent | 6-Bromoisoquinoline-5,8-dione |
| 3 | Amination | Desired amine (e.g., ammonia (B1221849) or a protected amine) | 7-Amino-isoquinoline-5,8-dione |
| 4 | Reduction | Sodium dithionite (B78146) or other mild reducing agents | This compound |
Alternatively, direct ortho-amination of phenols has been explored, which could potentially be adapted for the C7 amination of isoquinolin-5-ol. researchgate.netresearchgate.netacs.orgorganic-chemistry.org These methods often utilize transition metal catalysts or strong oxidizing agents to facilitate the C-N bond formation. However, achieving regioselectivity at the C7 position over the C6 or C8 positions would be a significant challenge due to the electronic nature of the isoquinoline ring system.
Site-Specific Hydroxylation Techniques for 7-Aminoisoquinoline Substrates
An alternative de novo approach would be the site-specific hydroxylation of a 7-aminoisoquinoline substrate at the C5 position. Direct C-H hydroxylation of arenes is a challenging transformation, often requiring harsh conditions or enzymatic methods. researchgate.netthieme.de
A potential, albeit challenging, strategy would involve a directed C-H activation/hydroxylation protocol. The amino group at the C7 position could potentially direct a transition metal catalyst to the C8 or C6 positions. To achieve hydroxylation at the C5 position, a more elaborate directing group strategy might be necessary.
A more classical approach would involve the synthesis of a 7-amino-5-methoxyisoquinoline derivative, followed by demethylation to unmask the hydroxyl group. The synthesis of the methoxy-substituted precursor could be achieved through a variety of isoquinoline construction methods, which will be discussed in subsequent sections.
Convergent Synthesis Strategies Employing Advanced Coupling Reactions
Convergent synthesis offers an efficient route to complex molecules by assembling pre-functionalized fragments. Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the isoquinoline core from smaller building blocks. mdpi.comresearchgate.netresearchgate.netacs.orgorganic-chemistry.org
A hypothetical convergent synthesis of a protected this compound derivative could involve the coupling of a suitably substituted o-halobenzaldehyde or related electrophile with a functionalized alkyne or vinyl component.
Table 2: Hypothetical Convergent Synthesis of a Protected this compound
| Fragment A (Electrophile) | Fragment B (Nucleophile) | Coupling Reaction | Key Features |
| 2-Bromo-4-amino-6-hydroxybenzaldehyde (protected) | A suitable alkyne (e.g., trimethylsilylacetylene) | Sonogashira coupling followed by cyclization | Construction of the benzene (B151609) ring with pre-installed functional groups. |
| 2-Iodobenzylamine derivative with 4-amino and 6-hydroxy substituents (protected) | A two-carbon synthon | Larock indole (B1671886) synthesis or related annulation | Building the isoquinoline core from a substituted benzylamine (B48309). |
These convergent strategies allow for the late-stage introduction of diversity and can be more efficient than linear synthetic sequences. The choice of protecting groups for the amino and hydroxyl functionalities would be crucial for the success of these routes.
Adaptation of Established and Emerging Isoquinoline Synthesis Reactions for this compound Scaffolds
Classic named reactions for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, can be adapted for the synthesis of this compound by using appropriately substituted starting materials.
Bischler-Napieralski Cyclization and Mechanistic Variants
The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline. wikipedia.orgorganic-chemistry.orgresearchgate.net For the synthesis of a 7-amino-5-hydroxyisoquinoline derivative, a phenethylamine (B48288) with electron-donating groups at the meta and para positions relative to the point of cyclization would be required.
The regioselectivity of the cyclization is a key consideration. Electron-donating groups on the aromatic ring facilitate the reaction and direct the cyclization to the ortho or para position. wikipedia.org In the case of a 3-hydroxy-4-aminophenethylamine derivative (with appropriate protection), cyclization would be expected to occur at the position ortho to the activating amino group.
Table 3: Application of Bischler-Napieralski Reaction to Substituted Phenethylamides
| Phenethylamine Precursor | Acylating Agent | Product (after oxidation) | Regiochemical Outcome |
| 3-Methoxy-4-acetamidophenethylamine | Acetyl chloride | 7-Amino-5-methoxy-1-methylisoquinoline | Cyclization occurs para to the methoxy (B1213986) group and ortho to the acetamido group. |
| 3,4-Dimethoxyphenethylamine | Formyl chloride | 6,7-Dimethoxyisoquinoline | Standard and well-established example. |
Pictet-Spengler Reaction and Stereoselective Applications
The Pictet-Spengler reaction is another powerful method for the synthesis of tetrahydroisoquinolines, which can be subsequently aromatized to isoquinolines. nih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.
Similar to the Bischler-Napieralski reaction, the success and regioselectivity of the Pictet-Spengler reaction are highly dependent on the electronic nature of the starting phenethylamine. Electron-donating substituents on the aromatic ring are crucial for facilitating the electrophilic aromatic substitution step.
For the synthesis of a 7-amino-5-hydroxytetrahydroisoquinoline precursor, a 3-hydroxy-4-aminophenethylamine derivative would be the ideal starting material. The subsequent aromatization to the isoquinoline would require an oxidation step.
Table 4: Application of Pictet-Spengler Reaction to Substituted Phenethylamines
| Phenethylamine Precursor | Carbonyl Compound | Product (after aromatization) | Key Considerations |
| 3-Hydroxy-4-aminomethylphenethylamine (protected) | Formaldehyde | 7-Amino-5-hydroxyisoquinoline | Requires careful selection of protecting groups and an efficient aromatization step. |
| Dopamine (3,4-dihydroxyphenethylamine) | Acetaldehyde | 6,7-Dihydroxy-1-methylisoquinoline | A common example in the synthesis of isoquinoline alkaloids. |
The development of stereoselective Pictet-Spengler reactions has also been an area of active research, allowing for the synthesis of chiral tetrahydroisoquinoline scaffolds.
Pomeranz-Fritsch Reaction in the Context of Functionalized Isoquinolines
The Pomeranz-Fritsch reaction is a classic method for the synthesis of isoquinolines, involving the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgrsc.org This reaction is carried out in two stages: the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a Schiff base, followed by ring closure in the presence of a strong acid. wikipedia.orgresearchgate.net
While versatile, the classical Pomeranz-Fritsch reaction can suffer from low yields, particularly with substituted benzaldehydes. Modifications to the reaction conditions, such as the use of different acid catalysts and protecting group strategies, have been developed to address these limitations. rsc.org For the synthesis of functionalized isoquinolines, the choice of starting materials is critical. To obtain a 7-amino-5-hydroxyisoquinoline scaffold, one would start with a correspondingly substituted benzaldehyde, for example, a 3-hydroxy-5-aminobenzaldehyde derivative with appropriate protecting groups for the amino and hydroxyl functionalities to withstand the harsh acidic conditions of the cyclization.
A significant modification of this reaction involves the hydrogenation of the intermediate Schiff base to the corresponding benzylamine, which is then converted to an N-tosylate. This N-tosylated benzylamine can undergo cyclization under milder acidic conditions, often in a one-pot reaction, to yield the isoquinoline. rsc.org This modified procedure can offer improved yields and broader substrate scope.
Table 1: Key Features of the Pomeranz-Fritsch Reaction
| Feature | Description |
|---|---|
| Reaction Type | Acid-catalyzed cyclization |
| Key Intermediates | Benzalaminoacetal (Schiff base) |
| Advantages | Direct route to the isoquinoline core. |
| Limitations | Often requires harsh acidic conditions and can result in low yields for certain substrates. |
| Modifications | Use of N-tosylated benzylamines allows for milder reaction conditions. |
Palladium-Catalyzed Annulation and Cross-Coupling Methodologies
Palladium-catalyzed reactions have become powerful tools in organic synthesis, offering mild and efficient routes to complex heterocyclic structures. For the synthesis of isoquinoline derivatives, palladium-catalyzed annulation and cross-coupling strategies are particularly valuable. These methods often involve the coupling of an ortho-functionalized aryl precursor with an alkyne or other coupling partner.
One common approach involves the domino Heck/cyclization reaction of a substituted β-(2-acetamidophenyl)acrylate with an aryl iodide in the presence of a palladium catalyst. This method allows for the construction of 4-arylquinolin-2(1H)-ones, which can be further functionalized. While this example leads to a quinolone, similar strategies can be adapted for isoquinoline synthesis by choosing appropriate starting materials.
Another strategy employs the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines. This process can tolerate a broad range of functional groups, including electron-withdrawing groups, and proceeds in the absence of acids or bases. rsc.org The synthesis of 5H-cyclopenta[c]quinoline derivatives has been achieved through a palladium-catalyzed domino reaction of o-alkynylhalobenzene with an amine, showcasing the versatility of these methods in constructing fused heterocyclic systems. nih.gov
Table 2: Examples of Palladium-Catalyzed Isoquinoline Synthesis
| Starting Materials | Catalyst System | Product Type | Reference |
|---|---|---|---|
| o-alkynylhalobenzene, amine | Palladium catalyst | 5H-cyclopenta[c]quinoline | nih.gov |
Rhodium-Catalyzed C-H Activation and Cascade Annulation Reactions
Rhodium-catalyzed C-H activation has emerged as a highly atom-economical and efficient strategy for the synthesis of isoquinolines and related heterocycles. These reactions typically involve the use of a directing group to guide the metal catalyst to a specific C-H bond for functionalization.
A notable example is the Rh(III)-catalyzed synthesis of isoquinolones via the C-H activation and annulation of benzoylhydrazines with alkynes. nih.govrsc.org This method utilizes an internally oxidizing directing group, which avoids the need for an external oxidant. The reaction proceeds under mild conditions and can be tuned to produce tetracyclic amides through a double cascade cyclization. nih.govrsc.org
Chelation-assisted C-H functionalization reactions catalyzed by rhodium have also been extensively developed. These methods have been applied to the total synthesis of complex natural products, demonstrating their utility in constructing intricate molecular architectures. nih.gov The synthesis of isoquinolone-containing amino acids has been achieved through the Rh(III)-catalyzed C-H activation/annulation of aryl hydroxamates with propargyl-containing α-amino acid derivatives. researchgate.net
Table 3: Features of Rhodium-Catalyzed Isoquinoline Synthesis
| Feature | Description |
|---|---|
| Key Strategy | C-H bond activation and annulation |
| Catalyst | Typically Rh(III) complexes |
| Directing Groups | Hydrazines, hydroxamates, etc. |
| Advantages | High atom economy, mild reaction conditions, broad substrate scope. |
Gold-Catalyzed Intramolecular Cyclization Protocols
Gold catalysts, particularly cationic gold(I) complexes, have proven to be highly effective in catalyzing the intramolecular cyclization of various functionalized alkynes to form heterocyclic systems. These reactions are characterized by their mild conditions and high efficiency.
For the synthesis of isoquinoline-related structures, gold-catalyzed cyclization of nitrogen-containing enynes can be a powerful approach. While direct synthesis of 7-aminoisochinolin-5-ol via this method is not explicitly detailed in the provided context, the general principles of gold catalysis suggest its applicability. For instance, a suitably substituted o-alkynyl aniline (B41778) derivative could undergo a gold-catalyzed intramolecular hydroamination or cycloisomerization to form the isoquinoline core.
Gold(I)-catalyzed cascade transformations of N-alkynic 2-ynamides have been developed for the rapid and efficient synthesis of indolizidine scaffolds, which involves a sequential nucleophilic cyclization, enyne cycloisomerization, and 1,2-migration process. nih.gov This highlights the potential of gold catalysis in constructing complex nitrogen-containing polycyclic systems. Furthermore, gold-catalyzed intramolecular cyclization of γ-hydroxyalkynones to form 3(2H)-furanones demonstrates the broad utility of this methodology in heterocycle synthesis. beilstein-journals.org
Nickel-Catalyzed Reductive and Merged Photocatalytic Cross-Coupling Strategies
Nickel-catalyzed cross-coupling reactions have gained prominence as a cost-effective and versatile alternative to palladium-based methods. These reactions are particularly useful for forming C-C and C-heteroatom bonds and can tolerate a wide range of functional groups. nih.gov
In the context of isoquinoline synthesis, nickel-catalyzed cross-coupling can be employed to introduce substituents onto a pre-formed isoquinoline ring or to construct the ring itself. For instance, an enantioselective, nickel-catalyzed Suzuki cross-coupling of quinolinium ions has been developed to yield 2-aryl- and 2-heteroaryl-1,2-dihydroquinolines. nih.gov This demonstrates the potential for functionalizing the nitrogen-containing ring of isoquinoline analogues.
Merging nickel catalysis with photoredox catalysis has opened up new avenues for cross-coupling reactions. These dual catalytic systems can enable the coupling of partners that are challenging for traditional cross-coupling methods. Nickel-catalyzed radical mechanisms are central to these transformations, allowing for the coupling of sp3-hybridized carbons and other functionalities under mild conditions. rsc.org
Implementation of Photoredox Catalysis in Isoquinoline Ring Construction
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of radical intermediates under mild conditions. This methodology has been successfully applied to the construction of isoquinoline scaffolds.
An innovative approach involves a visible-light photoredox-catalyzed iminyl radical formation by N-H cleavage with the release of hydrogen gas. This method has been used for the synthesis of various isoquinolines and related polyaromatics with high atom economy at ambient temperature. acs.org The reaction is facilitated by a photosensitizer and a cobalt catalyst, where the generated iminyl radical initiates a cascade C-N/C-C bond formation. acs.org
Furthermore, photoredox catalysis has been utilized in the Minisci-type hydroxyfluoroalkylation of isoquinolines. nih.gov This demonstrates the utility of photoredox catalysis in the late-stage functionalization of the isoquinoline core. The direct C-H hydroxyalkylation of quinolines and isoquinolines can also be achieved through a photochemical method that proceeds via a radical pathway, avoiding the need for external oxidants. nih.gov
Multi-Component Reaction Design for Enhanced Isoquinoline Diversity
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. MCRs offer significant advantages in terms of atom economy, step economy, and the ability to rapidly generate diverse libraries of compounds. beilstein-journals.orgnih.gov
Several MCRs have been developed for the synthesis of isoquinoline and quinoline (B57606) derivatives. For example, a multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones has been reported. beilstein-journals.org This approach involves a Groebke–Blackburn–Bienaymé (GBB) reaction followed by N-acylation, intramolecular Diels-Alder (IMDA), and dehydrative re-aromatization reactions. beilstein-journals.org
The Ugi four-component reaction (Ugi-4CR) has also been utilized in combination with post-cyclization strategies to access diverse isoquinoline scaffolds. The Pomeranz–Fritsch reaction and its Schlittler–Müller modification have been successfully applied in a Ugi post-cyclization strategy to synthesize various isoquinoline-containing structures.
Table 4: Overview of Multi-Component Reactions for Isoquinoline Synthesis
| MCR Type | Key Features | Product Diversity |
|---|---|---|
| Groebke–Blackburn–Bienaymé (GBB) initiated | Involves GBB reaction, N-acylation, IMDA, and re-aromatization. | Imidazopyridine-fused isoquinolinones. |
| Ugi-based | Combines an isocyanide, an amine, a carbonyl compound, and a carboxylic acid, often followed by a post-cyclization step. | A wide range of substituted isoquinolines and related scaffolds. |
Precision Control of Regioselectivity and Stereoselectivity in this compound Synthesis
The precise placement of amino and hydroxyl groups at the C7 and C5 positions of the isoquinoline nucleus is a significant synthetic challenge. This necessitates meticulous control over reaction conditions and a deep understanding of the electronic properties of the isoquinoline ring system.
Influence of Directing Groups on Substitution Patterns of the Isoquinoline Nucleus
The isoquinoline ring is a bicyclic heteroaromatic system, consisting of a benzene ring fused to a pyridine (B92270) ring. Electrophilic aromatic substitution (EAS) on the unsubstituted isoquinoline nucleus preferentially occurs on the benzene ring, primarily at the C5 and C8 positions, due to the deactivating effect of the nitrogen atom on the pyridine ring. To achieve the desired 5,7-disubstitution pattern required for this compound, a careful selection and placement of directing groups are essential.
The synthetic strategy often commences with a pre-functionalized benzene ring that will ultimately become the carbocyclic portion of the isoquinoline. For instance, starting with a 3-substituted aniline derivative allows for the introduction of a directing group that will influence subsequent substitutions. The nature of this initial substituent is critical in guiding the regiochemical outcome of further functionalization.
Table 1: Influence of Directing Groups on Electrophilic Aromatic Substitution
| Directing Group | Type | Position Directed | Influence on Reactivity |
| -OH, -NH2 | Activating | Ortho, Para | Strongly Activating |
| -OR, -NHCOR | Activating | Ortho, Para | Activating |
| -Alkyl | Activating | Ortho, Para | Weakly Activating |
| -Halogens | Deactivating | Ortho, Para | Weakly Deactivating |
| -NO2, -CN, -COR | Deactivating | Meta | Strongly Deactivating |
In a hypothetical synthetic route towards this compound, one might start with a meta-substituted phenol (B47542) or aniline. For example, beginning with m-aminophenol, the hydroxyl group is a strong ortho-, para-director, while the amino group is also a powerful ortho-, para-director. The interplay of these groups can be used to install substituents at the desired positions prior to the construction of the isoquinoline ring. Subsequent cyclization reactions, such as the Pomeranz-Fritsch or Bischler-Napieralski reactions, can then be employed to form the heterocyclic ring. The regioselectivity of these cyclizations is also influenced by the nature and position of the substituents on the phenyl ring.
Asymmetric Synthesis Routes for the Enantioselective Production of this compound Analogues
While this compound itself is achiral, the synthesis of its chiral analogues, where a stereocenter may be present in a substituent, necessitates the use of asymmetric synthesis methodologies. The development of enantioselective methods for the synthesis of isoquinoline derivatives has been an area of intense research, particularly for the production of isoquinoline alkaloids. researchgate.net
One common strategy for inducing enantioselectivity is through the use of chiral catalysts. For instance, transition metal catalysts bearing chiral ligands can facilitate asymmetric transformations. An example is the asymmetric hydrogenation of a prochiral enamine precursor of an isoquinoline derivative, which can establish a chiral center with high enantiomeric excess. acs.org
Another approach involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the isoquinoline precursor, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is removed. For example, (S)-alanine derivatives have been utilized as chiral auxiliaries in the asymmetric addition of nucleophiles to the C1 position of isoquinolines.
Furthermore, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral isoquinoline scaffolds. Chiral organocatalysts can activate substrates and control the stereochemistry of bond-forming reactions. For example, chiral Brønsted acids or bases can catalyze enantioselective additions to the isoquinoline ring system.
Table 2: Methodologies for Asymmetric Synthesis of Chiral Isoquinoline Derivatives
| Methodology | Description | Key Features |
| Chiral Catalysis | Employs transition metal complexes with chiral ligands to catalyze enantioselective reactions. | High turnover numbers, broad substrate scope. |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to direct a stereoselective transformation. | Stoichiometric use of the auxiliary is often required. |
| Organocatalysis | Utilizes small chiral organic molecules to catalyze asymmetric reactions. | Metal-free, often milder reaction conditions. |
| Biocatalysis | Employs enzymes to perform highly selective and efficient asymmetric transformations. | High enantioselectivity, environmentally benign conditions. |
Elaborate Functional Group Interconversions and Advanced Derivatization Chemistry at Positions 5 and 7
The synthesis of this compound often involves the late-stage introduction or modification of the amino and hydroxyl groups. This requires chemoselective and efficient functional group interconversions.
Chemoselective Transformations of Nitro and Halogen Precursors to Amino Moieties
The amino group at the C7 position is commonly introduced via the reduction of a nitro group or through the substitution of a halogen. The chemoselective reduction of a nitro group in the presence of other reducible functional groups is a key transformation.
A variety of reducing agents can be employed for the conversion of a nitro group to an amine. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) is a widely used method. Other reagents include metals in acidic media, such as iron (Fe) in acetic acid or tin(II) chloride (SnCl2) in hydrochloric acid. The choice of reagent can be critical to avoid the reduction of other sensitive groups within the molecule. For instance, transfer hydrogenation using ammonium (B1175870) formate (B1220265) and Pd/C can be a mild and effective method.
In cases where a halogen is present at the C7 position, it can be converted to an amino group through nucleophilic aromatic substitution (SNAr) or through transition metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination. The reactivity of the halogen is dependent on the electronic nature of the isoquinoline ring.
Table 3: Reagents for the Reduction of Nitro Groups to Amines
| Reagent | Conditions | Selectivity |
| H2, Pd/C | Varies | Can reduce other functional groups |
| Fe, CH3COOH | Reflux | Generally good for nitro group reduction |
| SnCl2, HCl | Room Temperature | Mild and effective |
| Na2S2O4 | Aqueous solution | Can be used for selective reductions |
Methods for the Strategic Introduction and Subsequent Chemical Manipulation of Hydroxyl Functionality
The hydroxyl group at the C5 position can be introduced through several methods. One common approach is the demethylation of a 5-methoxyisoquinoline (B1338356) precursor using reagents such as boron tribromide (BBr3) or hydrobromic acid (HBr). Alternatively, the hydroxyl group can be introduced via a Sandmeyer reaction of a 5-aminoisoquinoline, or through the hydrolysis of a 5-ester or 5-sulfonate group.
Once the hydroxyl group is in place, it can be subjected to various chemical manipulations. As a phenolic hydroxyl group, it can undergo O-alkylation to form ethers or O-acylation to form esters. These transformations can be used to protect the hydroxyl group during subsequent synthetic steps or to synthesize derivatives with modified biological activities. For example, reaction with an alkyl halide in the presence of a base will yield the corresponding ether, while reaction with an acyl chloride or anhydride (B1165640) will produce the ester.
Oxidative Transformations to Isoquinoline Quinone Systems from Hydroxyisoquinolines
Hydroxyisoquinolines can serve as precursors to isoquinoline quinone systems through oxidative transformations. Specifically, 5-hydroxyisoquinoline (B118818) can be oxidized to isoquinoline-5,8-dione. This transformation is of interest as quinone moieties are found in many biologically active natural products.
Several oxidizing agents can be employed for this conversion. A common and effective reagent is Fremy's salt (potassium nitrosodisulfonate), which is known for the mild oxidation of phenols to quinones. Other oxidizing agents that have been used for the oxidation of hydroxyquinolines to quinoline-diones include ceric ammonium nitrate (B79036) (CAN) and lead tetraacetate. The reaction conditions, such as solvent and temperature, need to be carefully controlled to achieve high yields and avoid side reactions. The resulting isoquinoline-5,8-dione is a reactive species that can undergo further transformations, such as Michael additions, allowing for the synthesis of a variety of derivatives.
Table 4: Oxidizing Agents for the Conversion of Hydroxyisoquinolines to Isoquinoline Quinones
| Oxidizing Agent | Typical Conditions |
| Fremy's Salt (Potassium nitrosodisulfonate) | Aqueous buffer, room temperature |
| Ceric Ammonium Nitrate (CAN) | Acetonitrile/water, room temperature |
| Lead Tetraacetate | Acetic acid, room temperature |
Intricate Chemical Reactivity and Comprehensive Mechanistic Investigations of 7 Aminoisoquinolin 5 Ol
Detailed Analysis of Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Ring System
Electrophilic Aromatic Substitution (SEAr) is a fundamental reaction class for aromatic compounds, wherein an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reaction generally proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.com The reactivity and orientation of substitution on a substituted aromatic ring are governed by the electronic properties of the existing substituents. dalalinstitute.com
In the case of 7-Aminoisoquinolin-5-ol, the isoquinoline nucleus contains two key structural components influencing SEAr: the pyridine (B92270) ring, which is deactivated by the electron-withdrawing imine nitrogen, and the benzene (B151609) ring, which is heavily activated by the amino (-NH₂) and hydroxyl (-OH) substituents. thieme-connect.dewikipedia.org Consequently, electrophilic attack is overwhelmingly favored on the electron-rich benzene ring.
The regioselectivity of electrophilic attack on the this compound ring is dictated by the powerful ortho, para-directing effects of the amino and hydroxyl groups. dalalinstitute.com Both are strong activating groups that stabilize the arenium ion intermediate by donating electron density through resonance. wikipedia.org
Directing Effect of the 5-Hydroxyl Group : The -OH group at the C-5 position directs incoming electrophiles to its ortho positions (C-4 and C-6) and its para position (C-1).
Directing Effect of the 7-Amino Group : The -NH₂ group at the C-7 position directs electrophiles to its ortho positions (C-6 and C-8).
The synergistic effect of these two groups leads to a high degree of activation at specific sites. The C-6 and C-8 positions are particularly favored for electrophilic attack. The C-6 position is ortho to both the amino and hydroxyl groups, while the C-8 position is ortho to the strongly activating amino group. Experimental evidence from related compounds supports this prediction; for instance, isoquinolin-5-ol undergoes nitrosation, an electrophilic substitution reaction, at the C-8 position. thieme-connect.de This indicates a high nucleophilicity at this site, which would be further enhanced by the presence of a C-7 amino group in this compound.
Computational studies on similar substituted aromatic systems confirm that the regioselectivity is determined by the nucleophilicity of the carbon atoms on the ring, which is significantly influenced by the attached functional groups. nih.gov The positions that lead to the most stable resonance structures for the arenium ion intermediate will correspond to the major products. For this compound, attack at C-6 and C-8 allows for resonance structures where the positive charge is delocalized onto the oxygen and nitrogen atoms of the substituents, providing significant stabilization.
| Position on Ring | Influence of 5-OH Group | Influence of 7-NH₂ Group | Predicted Reactivity |
|---|---|---|---|
| C-4 | Ortho (Activating) | Meta (Unaffected) | Moderately Favorable |
| C-6 | Ortho (Activating) | Ortho (Activating) | Highly Favorable |
| C-8 | Meta (Unaffected) | Ortho (Activating) | Highly Favorable |
Exploration of Nucleophilic Substitution Reactions Pertaining to the Isoquinoline Nucleus
Nucleophilic aromatic substitution (SNAr) reactions typically occur on electron-poor aromatic rings containing a good leaving group. nih.gov The mechanism usually involves the formation of a stable anionic intermediate known as a Meisenheimer complex. nih.gov The isoquinoline ring system, particularly the pyridine portion, is inherently electron-deficient and can undergo nucleophilic substitution. However, the benzene ring of this compound is highly electron-rich due to the -OH and -NH₂ groups, making it resistant to conventional SNAr reactions.
An alternative pathway for substitution can occur after oxidation. For instance, the oxidation of isoquinolin-5-ol can produce isoquinoline-5,8-dione (B3342986), which can then react with amines. thieme-connect.de This subsequent reaction is thought to proceed via nucleophilic substitution of a hydrogen atom on the electron-deficient quinone ring. thieme-connect.de
To facilitate SNAr on the electron-rich carbocyclic ring of this compound, activation strategies are necessary. The most common strategy involves the introduction of a halogen atom (e.g., Cl, Br) at one of the activated positions, such as C-6 or C-8. A halogenated precursor, for example, 8-bromo-7-aminoisoquinolin-5-ol, would be significantly more susceptible to nucleophilic attack.
The presence of a good leaving group (the halogen) at a site activated towards electrophilic substitution (and thus capable of stabilizing a negative charge in a Meisenheimer-like intermediate) enables the reaction. The rate of reaction depends on the ease with which the carbon-halogen bond can be broken. youtube.com Studies on related heterocyclic systems like 2,4-dichloroquinazoline (B46505) demonstrate that nucleophilic substitution occurs regioselectively, highlighting the utility of halogenated precursors in synthesizing functionalized derivatives. nih.gov In such a precursor, a strong nucleophile could displace the bromide, allowing for the introduction of a wide variety of functional groups that would be inaccessible through other synthetic routes.
Controlled Oxidation and Reduction Pathways of this compound
The presence of the electron-rich aminophenol moiety makes this compound susceptible to both oxidation and reduction reactions, which can be controlled to yield specific products.
The aminophenol system within this compound is readily oxidized to form the corresponding quinone. Specifically, this compound is a precursor to 7-aminoisoquinoline-5,8-quinone. These quinone derivatives are of significant interest due to their biological activities, including antitumor properties. chemicalbook.comresearchgate.net
Several oxidizing agents can achieve this transformation. Experimental work on closely related structures provides insight into effective methods. For example, the oxidation of 8-aminoisoquinolin-5-ol (B3361191) using iron(III) chloride yields isoquinoline-5,8-dione. thieme-connect.de Similarly, oxidizing isoquinolin-5-ol with reagents like bis(trifluoroacetoxy)iodobenzene is also an effective route to the 5,8-dione. thieme-connect.de These methods are directly applicable to the synthesis of 7-aminoisoquinoline-5,8-quinone from this compound.
| Precursor | Oxidizing Agent/Conditions | Product | Reference |
|---|---|---|---|
| 8-Aminoisoquinolin-5-ol | Iron(III) chloride | Isoquinoline-5,8-dione | thieme-connect.de |
| Isoquinolin-5-ol | Bis(trifluoroacetoxy)iodobenzene | Isoquinoline-5,8-dione | thieme-connect.de |
| Isoquinolin-5-ol | O₂, Copper(II) acetate, secondary amine | Amine-substituted Isoquinoline quinone | thieme-connect.de |
The selective reduction of the isoquinoline ring system, typically leading to 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives, is a valuable transformation in synthetic chemistry. mdpi.com This reduction specifically targets the pyridine ring of the bicyclic system. For this compound, the goal is to reduce the C=N bond and the adjacent C=C bond in the heterocyclic ring without affecting the functional groups on the benzene ring.
Catalytic hydrogenation is a common and effective method for this transformation. Using catalysts such as Palladium on carbon (Pd/C), Platinum, or Rhodium in the presence of hydrogen gas (H₂) typically reduces the pyridine ring selectively. This method is widely used for the reduction of nitro groups to amines in isoquinoline systems without affecting the ring itself, demonstrating its chemoselectivity. thieme-connect.dechemicalbook.com By modifying the reaction conditions (pressure, temperature, and catalyst), the reduction can be directed specifically to the heterocyclic ring, yielding 7-amino-1,2,3,4-tetrahydroisoquinolin-5-ol. This class of compounds serves as important building blocks for the synthesis of complex natural products and pharmaceuticals. mdpi.com
Unraveling Reaction Mechanisms Governing Derivatives Formation
The formation of derivatives from the 7-aminoisooquinolin-5-ol scaffold is governed by a variety of intricate reaction mechanisms. Understanding these pathways is crucial for the rational design and synthesis of novel compounds with tailored properties. The following sections delve into the mechanistic details of cascade reactions, radical pathways, and organometallic catalysis that are central to the chemical transformations of the isoquinoline core structure. While the specific reactivity of 7-aminoisooquinolin-5-ol is influenced by its amino and hydroxyl substituents, the fundamental mechanisms discussed are broadly applicable to the isoquinoline class of compounds.
Mechanistic Elucidation of Cascade Reactions and Tandem Processes
Cascade reactions, also known as domino or tandem reactions, offer an efficient strategy for the synthesis of complex molecules like isoquinoline derivatives from simple precursors in a single operation, avoiding the isolation of intermediates. wikipedia.org These processes are characterized by high atom economy and are often key to constructing polycyclic frameworks. wikipedia.orgnih.gov
One prominent tandem approach for constructing the isoquinolone core involves an imine formation–6π-electrocyclization–aerobic oxidation sequence. acs.org This process begins with the condensation of a 2-vinylbenzaldehyde (B1595024) with an aniline (B41778) to form a 1-azatriene intermediate. This intermediate then undergoes a thermally induced 6π-electrocyclization, a type of pericyclic reaction, to form a 1,2-dihydroisoquinoline. The cascade is completed by an aerobic oxidation step, often mediated by a transition metal catalyst like Cu(OAc)₂ or Pd(OAc)₂, which aromatizes the dihydroisoquinoline to the final isoquinolone product. acs.org
Photoinduced tandem reactions provide another powerful route. For instance, isoquinoline-1,3,4-triones can react with azaaryl substituted acetylenes to build novel aza-polycycles. nih.gov The mechanistic sequence is initiated by a [2+2] photocycloaddition (the Paterno-Büchi reaction) between the trione (B1666649) and the alkyne. nih.gov This is followed by an electrocyclic ring-opening of the resulting oxetene, a hexatriene-to-phenanthrene type electrocyclization, and a final oxidative dehydrogenation step to yield the fused polycyclic system. nih.gov
Acid-catalyzed tandem reactions have also been developed. For example, the reaction between 4-hydroxy-quinolones and propargylic alcohols can proceed through a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization to form pyrano[3,2-c]quinolones. rsc.org Computational studies on cascade reactions involving amino-substituted heterocycles have shown that they can proceed through a sequence of inverse-electron demand Diels-Alder (IDA) reactions, followed by elimination and retro Diels-Alder (RDA) reactions. nih.gov
| Cascade Type | Initiating Step | Key Intermediates | Final Product Class | Reference |
| Thermal Tandem | Imine formation | 1-Azatriene, 1,2-Dihydroisoquinoline | Isoquinolones | acs.org |
| Photoinduced Tandem | [2+2] Cycloaddition | Oxetene, Hexatriene | Aza-polycycles | nih.gov |
| Acid-Catalyzed | Friedel–Crafts Allenylation | Allenyl intermediate | Pyrano-quinolones | rsc.org |
| Diels-Alder Cascade | Inverse-electron demand Diels-Alder | Diels-Alder adduct | Fused Heterocycles | nih.gov |
Characterization of Radical Pathways in Isoquinoline Chemical Transformations
Radical-mediated reactions have become a cornerstone in the synthesis and functionalization of heterocyclic compounds, including isoquinolines. These reactions often proceed under mild conditions and exhibit unique reactivity patterns.
Visible-light-driven organophotocatalysis is a modern approach to initiate radical cascades. For example, in the synthesis of 5,6-dihydroimidazo[2,1-a]isoquinolines, a tetrahydroisoquinoline and an azirine can form an electron-donor-acceptor (EDA) complex. nih.gov Upon irradiation with visible light in the presence of a photosensitizer, a single electron transfer (SET) occurs, generating a radical cation intermediate. nih.gov A subsequent hydrogen atom transfer (HAT) from the C-1 position of the isoquinoline moiety, followed by cyclization, affords the final product. nih.gov
Another radical cascade involves the proton-coupled electron transfer (PCET) from an o-alkynyl benzamide (B126) to a photoexcited acridinium (B8443388) radical anion. nih.gov This generates an isoquinolinone radical intermediate via a controlled 6-endo-dig cyclization. This radical can then be trapped by other radical species, leading to further functionalization. nih.gov
Copper-catalyzed reactions can also proceed via radical intermediates. A notable example is the synthesis of indolo-[2,1-a]isoquinoline skeletons through a tandem amino radical cyclization. rsc.org This process facilitates the synchronous formation of one C–C and one C–N bond under mild conditions. rsc.org Similarly, the thermal cleavage of initiators like benzoyl peroxide (BPO) can generate radicals that add to substrates, which then undergo radical addition with an isoquinoline precursor. A subsequent 6-endo-trig cyclization, followed by oxidation and deprotonation, yields the substituted imidazo[2,1-a]isoquinoline (B1217647) derivative. nih.gov
| Radical Generation Method | Key Radical Intermediate | Reaction Type | Resulting Structure | Reference |
| Visible-Light Photocatalysis | Radical cation of THIQ | SET / HAT / Cyclization | Dihydroimidazo[2,1-a]isoquinoline | nih.gov |
| Proton-Coupled Electron Transfer | Isoquinolinone radical | PCET / 6-endo-dig cyclization | Functionalized Isoquinolinetriones | nih.gov |
| Copper Catalysis | Amino radical | Tandem cyclization | Indolo-[2,1-a]isoquinolines | rsc.org |
| Thermal Initiation (BPO) | Substrate-derived radical | Radical addition / 6-endo-trig cyclization | Imidazo[2,1-a]isoquinoline | nih.gov |
Detailed Study of Organometallic Catalysis Mechanisms in Isoquinoline Synthesis
Organometallic catalysis is indispensable for the synthesis of the isoquinoline nucleus, offering high efficiency and selectivity. baranlab.org Transition metals like palladium, rhodium, and copper play a pivotal role in these transformations. organic-chemistry.org
Palladium-catalyzed cross-coupling reactions are widely used. A common strategy involves the coupling of an o-(1-alkynyl)benzaldimine with an organic halide. The general catalytic cycle for such cross-coupling reactions begins with the oxidative addition of the organic halide to a Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation (if a second organometallic reagent is used) or migratory insertion of the alkyne. The final step is reductive elimination , which forms the new C-C bond, regenerates the Pd(0) catalyst, and is typically followed by cyclization and aromatization to yield the isoquinoline. organic-chemistry.orgharvard.edu A variation involves a sequential coupling-imination-annulation reaction of ortho-bromoarylaldehydes and terminal alkynes with an ammonium (B1175870) source, catalyzed by palladium. organic-chemistry.org
Rhodium(III)-catalyzed C-H activation and annulation is another powerful method. researchgate.net The reaction of an arylaldimine with an alkyne, for instance, typically starts with the coordination of the imine directing group to the Rh(III) center. This facilitates the cleavage of an ortho C-H bond via a concerted metalation-deprotonation (CMD) pathway, forming a rhodacycle intermediate. The coordinated alkyne then undergoes migratory insertion into the Rh-C bond. Subsequent reductive elimination and aromatization furnish the substituted isoquinoline product and regenerate the active Rh(III) catalyst. organic-chemistry.orgresearchgate.net
Copper catalysis is also employed, often in tandem with palladium. For example, a palladium-catalyzed coupling of a tert-butylimine of o-iodobenzaldehyde with a terminal acetylene (B1199291) can be followed by a copper-catalyzed cyclization to provide isoquinolines in excellent yields. organic-chemistry.org This dual-catalyst system allows for a one-pot synthesis where each metal selectively catalyzes a specific step of the sequence. organic-chemistry.org
| Catalyst System | Key Mechanistic Steps | Reactant Types | Bond Formations | Reference |
| Palladium(0) | Oxidative Addition, Migratory Insertion, Reductive Elimination | o-(1-alkynyl)benzaldimines, Organic Halides | C-C | harvard.edu |
| Rhodium(III) | C-H Activation, Migratory Insertion, Reductive Elimination | Arylaldimines, Alkynes | C-C, C=N | organic-chemistry.orgresearchgate.net |
| Palladium(0)/Copper(I) | Pd-catalyzed Coupling, Cu-catalyzed Cyclization | o-iodobenzaldehydes, Terminal Alkynes | C-C, C=N | organic-chemistry.org |
| Ruthenium(II) | C-H Functionalization/Annulation | Primary Benzylamines, Sulfoxonium Ylides | C-C, C=N | organic-chemistry.org |
Advanced Spectroscopic Analysis and Comprehensive Characterization of 7 Aminoisoquinolin 5 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
A complete NMR analysis is crucial for confirming the molecular structure of 7-Aminoisoquinolin-5-ol. This would involve a suite of experiments to assign each proton and carbon atom in the molecule.
Quantitative Analysis of ¹H NMR Chemical Shifts and Spin-Spin Coupling Constants
The ¹H NMR spectrum would provide information on the chemical environment of each proton. The chemical shifts (δ) would indicate the electronic environment, while the integration would confirm the number of protons at each position. Spin-spin coupling constants (J values) would reveal the connectivity between adjacent protons, helping to establish the substitution pattern on the aromatic rings. Without experimental data, a table of these values cannot be compiled.
Application of ¹³C NMR and Heteronuclear Correlation Spectroscopies (e.g., HSQC, HMBC)
A ¹³C NMR spectrum would identify all unique carbon environments in the molecule. To assign these signals unambiguously, two-dimensional NMR techniques are essential. A Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate each proton signal with the carbon atom to which it is directly attached. emerypharma.comcolumbia.edu A Heteronuclear Multiple Bond Correlation (HMBC) experiment would show correlations between protons and carbons over two to three bonds, which is critical for identifying quaternary carbons and piecing together the molecular framework. libretexts.orgnih.gov Specific correlation data for this compound is not available.
Advanced NMR Techniques for the Assignment of Stereochemical Configurations
For molecules with stereocenters, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to determine spatial proximity between atoms, thereby elucidating the stereochemistry. As this compound is an achiral molecule, these specific techniques for stereochemical assignment are not applicable.
Mass Spectrometry (MS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry is a powerful tool for determining the elemental composition and probing the structure of a molecule.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion. This allows for the determination of the precise elemental formula, distinguishing it from other compounds with the same nominal mass. The theoretical exact mass for the protonated molecule of this compound (C₉H₉N₂O⁺) could be calculated, but experimental verification is absent from the literature.
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms
Tandem Mass Spectrometry (MS/MS) involves isolating the parent ion and subjecting it to fragmentation, typically through collision-induced dissociation (CID). youtube.comuab.edu The resulting fragment ions provide valuable information about the molecule's structure and connectivity. The fragmentation pattern of isoquinoline (B145761) alkaloids is complex and can involve characteristic losses of small molecules. scielo.brresearchgate.net However, a specific fragmentation pathway analysis for this compound has not been published.
Infrared (IR) Spectroscopy for Comprehensive Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary functional moieties: the amino (-NH₂) group, the hydroxyl (-OH) group, and the aromatic isoquinoline core.
The amino and hydroxyl groups of this compound give rise to distinct and identifiable absorption bands in the IR spectrum. The primary aromatic amine (-NH₂) typically displays two characteristic stretching vibrations in the region of 3500-3300 cm⁻¹ due to symmetric and asymmetric N-H stretching modes. For a compound like 5-aminoquinoline, a structurally similar molecule, these bands are observed, providing a reference for this compound. Additionally, the N-H bending vibration is expected to appear around 1650-1580 cm⁻¹.
The hydroxyl (-OH) group is characterized by a strong, broad absorption band in the region of 3600-3200 cm⁻¹. The broadness of this peak is a result of intermolecular hydrogen bonding. The C-O stretching vibration associated with the phenolic hydroxyl group typically appears in the 1260-1180 cm⁻¹ range. The aromatic C-H stretching vibrations of the isoquinoline ring system are anticipated to occur just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations within the aromatic rings will produce a series of sharp bands in the 1650-1400 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amino (-NH₂) | Asymmetric N-H Stretch | 3500 - 3400 | Medium |
| Amino (-NH₂) | Symmetric N-H Stretch | 3400 - 3300 | Medium |
| Amino (-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 | Medium-Strong |
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3600 - 3200 | Strong, Broad |
| Phenolic C-O | C-O Stretch | 1260 - 1180 | Strong |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aromatic C=C/C=N | Ring Stretching | 1650 - 1400 | Medium-Strong, Multiple Bands |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For aromatic and conjugated systems like this compound, this technique is particularly informative for understanding the electronic structure, including π→π* and n→π* transitions. The presence of both electron-donating amino and hydroxyl groups on the isoquinoline core is expected to significantly influence the absorption spectrum.
The UV-Vis spectrum of this compound is predicted to show multiple absorption bands characteristic of the extended π-system. Based on data for 8-hydroxyquinoline (B1678124), which has absorption maxima around 240 nm and 308 nm in alcohol, similar transitions can be anticipated for this compound. nih.gov The amino substituent is expected to cause a bathochromic (red) shift of these bands due to the extension of conjugation by the lone pair of electrons on the nitrogen atom.
The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a given wavelength, is an important parameter. For the π→π* transitions in aromatic systems, these values are typically in the range of 1,000 to 50,000 L mol⁻¹ cm⁻¹. For instance, a cadmium(II)-8-hydroxyquinoline complex has been reported with a molar absorptivity of 7,500 L mol⁻¹ cm⁻¹ at 400 nm, illustrating the strong absorbance of such chelating structures. jcsp.org.pk
| Solvent | Anticipated λmax (nm) | Transition Type | Estimated Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) |
|---|---|---|---|
| Ethanol | ~250-260 | π→π | ~30,000 - 40,000 |
| Ethanol | ~320-340 | π→π | ~3,000 - 5,000 |
| Ethanol | ~360-380 | n→π* | ~1,000 - 2,000 |
The electronic absorption spectrum of this compound is expected to be sensitive to the polarity of the solvent (solvatochromism) and the pH of the solution.
Solvatochromic Effects: In polar solvents, the absorption bands may shift due to differential solvation of the ground and excited states. For molecules with increased dipole moments in the excited state, a bathochromic (red) shift is often observed in more polar solvents. Given the presence of the polar amino and hydroxyl groups, this compound is likely to exhibit positive solvatochromism.
pH-Dependent Transitions: The absorption spectrum will also be highly dependent on pH due to the presence of the basic amino group and the acidic hydroxyl group. In acidic solutions, the amino group will be protonated (-NH₃⁺), which would lead to a hypsochromic (blue) shift as the lone pair of the nitrogen is no longer available to participate in the π-system. taiyo-fc.co.jp Conversely, in basic solutions, the phenolic hydroxyl group will be deprotonated to form a phenoxide ion (-O⁻). This increases the electron-donating ability of the oxygen, resulting in a significant bathochromic (red) shift and an increase in absorption intensity. taiyo-fc.co.jp
Ancillary Spectroscopic and Analytical Methodologies (e.g., Raman Spectroscopy, X-ray Crystallography)
To obtain a more complete picture of the molecular structure and properties of this compound, other analytical techniques are employed, particularly for solid-state characterization.
Raman Spectroscopy: Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The Raman spectrum of this compound would be particularly useful for observing vibrations of the aromatic ring system, as these often produce strong Raman signals. Studies on quinoline (B57606) derivatives have shown that Raman spectroscopy can effectively characterize the main vibrational bands of the quinoline ring. jcsp.org.pk Protonation at the nitrogen atom can also cause significant changes in the Raman bands, particularly in the 1500-1650 cm⁻¹ region. researchgate.net
X-ray Crystallography: Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and information about the crystal packing of this compound. In the solid state, extensive intermolecular hydrogen bonding involving the amino and hydroxyl groups is expected, which would dictate the crystal lattice structure. researchgate.net The analysis of crystal structures of similar compounds, such as aminophenol derivatives, reveals complex hydrogen-bonding networks that influence the physical properties of the solid. researchgate.net X-ray diffraction data for 8-hydroxyquinoline derivatives have been used to confirm molecular structures and understand intermolecular interactions. nih.gov A crystallographic study of this compound would provide invaluable data on its molecular geometry and supramolecular assembly.
Rigorous Theoretical and Computational Chemistry Investigations on 7 Aminoisoquinolin 5 Ol
Quantum Chemical Calculations of Electronic Structure and Aromaticity
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. For 7-Aminoisoquinolin-5-ol, these methods can map its electron density distribution, define its molecular orbitals, and quantify its aromatic character, which are all critical determinants of its chemical behavior. chemrxiv.orgresearchgate.netineosopen.org
Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying medium-sized organic molecules like this compound. mdpi.comnih.gov DFT calculations, often using hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), can predict a wide range of molecular properties. mdpi.comnih.gov
These properties include:
Optimized Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. This provides precise bond lengths, bond angles, and dihedral angles.
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net
Charge Distribution: Analysis of atomic charges (e.g., Mulliken or Natural Bond Orbital (NBO) charges) reveals the electron density distribution across the molecule. This helps identify electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other reagents. nih.govresearchgate.net
Aromaticity: While not directly observable, aromaticity can be quantified using DFT through various indices, such as the Nucleus-Independent Chemical Shift (NICS) or the Aromatic Fluctuation Index (FLU), which measure the extent of cyclic electron delocalization. researchgate.net
Table 1: Representative Molecular Properties of Isoquinoline (B145761) Derivatives Calculated via DFT This table presents typical data that would be obtained from a DFT (B3LYP/6-31+G(d,p)) calculation for a molecule like this compound, based on studies of similar compounds. Specific values for this compound would require dedicated computation.
| Property | Calculated Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -512.xxxx | Represents the total electronic energy of the molecule at its optimized geometry. |
| HOMO Energy (eV) | -5.x | Indicates the energy of the outermost electron orbital; related to the ability to donate electrons. |
| LUMO Energy (eV) | -0.y | Indicates the energy of the lowest energy empty orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap (eV) | 4.z | Correlates with chemical reactivity and stability. researchgate.net |
| Dipole Moment (Debye) | 2.x | Measures the overall polarity of the molecule. |
While DFT is a powerful tool, its results are often compared with those from other computational methods to ensure robustness.
Ab Initio Methods: These "from the beginning" methods solve the Schrödinger equation without using empirical parameters, relying only on fundamental physical constants. quora.com High-level ab initio techniques like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide very accurate results, often considered the "gold standard." mit.edu However, their high computational cost limits their application to smaller molecules. For a molecule the size of this compound, they serve as a benchmark to validate the accuracy of DFT results. researchgate.net
Semi-Empirical Methods: These methods, such as PM3 or AM1, simplify the calculations by incorporating experimental data and parameters to approximate certain complex integrals. scribd.comlibretexts.org This makes them significantly faster than DFT or ab initio methods, allowing for the study of very large molecular systems. researchgate.net The trade-off is a potential reduction in accuracy, especially if the molecule under study is structurally different from the compounds used to parameterize the method. libretexts.org For predicting general trends like the regioselectivity of electrophilic aromatic substitution, semi-empirical methods can be surprisingly effective and provide a rapid initial assessment. nih.gov
For this compound, DFT offers the best compromise, providing high-quality results for electronic structure, geometry, and reactivity descriptors at a manageable computational expense.
Conformational Landscape Analysis and Tautomeric Equilibria of this compound
The three-dimensional shape and potential isomeric forms of a molecule are critical to its function and reactivity.
Conformational Analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. libretexts.org For this compound, the primary points of conformational flexibility are the orientations of the amino (-NH₂) and hydroxyl (-OH) groups relative to the isoquinoline ring. While the isoquinoline core is largely planar, rotation of the X-H bonds in these functional groups can lead to different conformers. Computational methods can map the potential energy surface by systematically rotating these bonds, identifying low-energy conformers (local minima) and the energy barriers between them. nih.gov
Tautomeric Equilibria are a crucial consideration for molecules like this compound, which contain both hydroxyl and amino groups on an aromatic ring. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. nih.gov The presence of both keto-enol and amine-imine tautomerism is possible.
Potential tautomers could include:
Amino-ol (A): The ground state this compound.
Imino-ol (B): Resulting from proton transfer from the amino group to a ring nitrogen.
Amino-keto (C): The keto tautomer where the hydroxyl group becomes a carbonyl and the aromaticity of that ring is disrupted.
Quantum chemical calculations are essential for determining the relative stability of these tautomers. researchgate.netresearchgate.net By calculating the Gibbs free energy of each potential tautomer, researchers can predict the equilibrium composition of a tautomeric mixture. bohrium.com Studies on similar hydroxyquinoline and benzamidoisoquinoline systems have shown that the relative stability of tautomers can be highly sensitive to the solvent environment. nih.govnih.gov While continuum solvent models can provide initial estimates, the inclusion of explicit solvent molecules in the calculation is often necessary to accurately reproduce experimental findings, especially when strong intermolecular hydrogen bonds can be formed with the solvent. nih.govnih.gov
Table 2: Hypothetical Relative Gibbs Free Energies of this compound Tautomers This table illustrates the type of data generated to predict tautomeric equilibrium. The values are representative and would need to be confirmed by specific calculations for this molecule.
| Tautomer | Structure | Relative Gibbs Free Energy (kcal/mol) in Gas Phase | Relative Gibbs Free Energy (kcal/mol) in Water |
|---|---|---|---|
| Amino-ol (A) | This compound | 0.00 (Reference) | 0.00 (Reference) |
| Imino-ol (B) | 7-imino-isoquinolin-5-ol | +15.x | +12.y |
| Amino-keto (C) | 7-amino-isoquinolin-5-one | +8.z | +5.w |
The results would likely indicate that the aromatic amino-ol form is the most stable, but polar protic solvents could stabilize the keto form to a greater extent than the gas phase.
Computational Modeling of Reaction Pathways and Transition State Structures
Computational chemistry provides powerful tools to move beyond static pictures of molecules and explore the dynamics of chemical reactions. researchgate.net
In silico (computational) studies can map the entire potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. wikipedia.org The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
For reactions involving this compound, such as electrophilic aromatic substitution or C-H activation, DFT calculations can be used to:
Model the structures of reactants, intermediates, transition states, and products.
Calculate the activation energies for different potential pathways.
Visualize the vibrational mode of the transition state that corresponds to the reaction coordinate, confirming it connects the desired reactant and product.
By comparing the activation energies of competing mechanisms, the most plausible reaction pathway can be identified. researchgate.netnih.gov
Regioselectivity refers to the preference of a chemical reaction to occur at one position of a molecule over others. In the case of this compound, an electrophilic attack could occur at several different carbon atoms on the rings. Computational models can predict the outcome by:
Analyzing Ground-State Properties: Calculating local reactivity descriptors like Fukui functions or mapping the electrostatic potential can indicate which sites are most nucleophilic and thus most likely to be attacked by an electrophile. nih.gov
Comparing Transition State Energies: A more rigorous approach involves calculating the activation energy for the attack at each possible position. The pathway with the lowest activation energy barrier corresponds to the major product. amazonaws.com Methods like RegioSQM and RegioML have been developed to automate and accelerate these predictions for aromatic systems. nih.govchemrxiv.orgrsc.org
Stereoselectivity is the preference for the formation of one stereoisomer over another. While this compound itself is achiral, reactions that introduce a new chiral center can be stereoselective. Computational modeling can predict stereoselectivity by calculating the energies of the diastereomeric transition states leading to the different stereoisomers. The transition state with the lower energy will be more populated, leading to the formation of the major stereoisomeric product.
Through these comprehensive computational investigations, a detailed, multi-faceted understanding of the chemical nature of this compound can be achieved, providing a robust theoretical foundation for experimental studies.
Quantitative Structure-Property and Structure-Activity Relationship (QSAR) Studies through Computational Approaches
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal computational methodologies in modern medicinal chemistry. These approaches aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. dergipark.org.tr For isoquinoline derivatives, including this compound, QSAR provides a framework to predict the biological activity based on molecular features, thereby guiding the rational design of new, more potent molecules. researchgate.net The fundamental goal is to develop statistically robust models that can accelerate the drug discovery process, reduce the reliance on extensive synthesis and experimental testing, and provide insights into the mechanism of action. nih.govnih.gov
The application of QSAR to the isoquinoline scaffold has been explored for various therapeutic targets. For instance, studies have developed QSAR models for isoquinoline derivatives with activities such as Ald-Keto Reductase (AKR1C3) inhibition and antibacterial effects against multidrug-resistant pathogens. nih.gov These models identify key structural attributes—such as steric, electronic, and hydrophobic properties—that govern the desired biological effect. By quantifying the impact of different substituents on the isoquinoline core, researchers can prioritize the synthesis of compounds with a higher probability of success, optimizing for factors like potency and selectivity. nih.gov
Development and Validation of QSAR Models for Predictive Analysis
The development of a predictive and reliable QSAR model is a meticulous, multi-step process that requires careful attention to data quality, model construction, and rigorous validation. mdpi.com The ultimate aim is to create a model with high statistical quality and strong external predictive power. researchgate.net
Data Set Preparation and Descriptor Calculation: The process begins with the compilation of a dataset of molecules with experimentally determined biological activities, preferably measured under uniform conditions. researchgate.net For a compound like this compound, this would involve gathering data on a series of structurally related aminoisoquinolinols. The dataset is typically divided into a training set, used to build the model, and a test set, used for external validation to assess its predictive capability. basicmedicalkey.com
Once the dataset is curated, a wide array of molecular descriptors are calculated for each compound. These descriptors are numerical representations of the molecule's structural, physicochemical, and electronic properties. They can range from simple 1D descriptors (e.g., molecular weight, atom counts) to 2D descriptors (e.g., topological indices) and complex 3D descriptors that encode information about the molecule's spatial arrangement. dergipark.org.tr Common 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) calculate steric and electrostatic fields around the molecules. nih.gov
Model Development and Statistical Validation: Various statistical methods are employed to build the mathematical relationship between the calculated descriptors (independent variables) and the biological activity (dependent variable). These can include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning techniques like Artificial Neural Networks (ANN). researchgate.netnih.gov The selection of the most relevant descriptors is a critical step to avoid overfitting and to create a model that is both predictive and interpretable. nih.gov
A crucial phase of model development is validation, which ensures the model's robustness, reliability, and predictive accuracy. uniroma1.it Validation is performed through two primary strategies:
Internal Validation: This is performed on the training set. The most common technique is leave-one-out (LOO) cross-validation, which systematically removes one compound from the training set, rebuilds the model with the remaining compounds, and predicts the activity of the removed compound. The cross-validated correlation coefficient (q²) is a key metric; a q² value greater than 0.5 is generally considered indicative of a robust model.
External Validation: This is the true test of a model's predictive power. The model, built using only the training set, is used to predict the biological activities of the compounds in the independent test set. The predictive ability is assessed using the correlation coefficient between the predicted and experimental activities for the test set (r²_pred or r²_test). A value greater than 0.6 is often required for a model to be considered predictive. basicmedicalkey.com
The tables below present representative statistical results from various QSAR studies on quinoline (B57606) and isoquinoline derivatives, illustrating the validation metrics typically reported.
| Parameter | CoMFA Model | CoMSIA Model | Description |
|---|---|---|---|
| q² (Cross-validated r²) | 0.732 | 0.701 | Measures the internal predictive ability of the model. |
| r² (Non-cross-validated r²) | 0.938 | 0.895 | Indicates the goodness of fit for the training set data. |
| F-value | 105.748 | 54.004 | Fisher test value, indicating the statistical significance of the model. |
| Standard Error of Estimate (SEE) | 0.189 | 0.244 | Measures the absolute error of the model's predictions. |
| r²_pred (External validation) | 0.894 | 0.865 | Measures the predictive power on an external test set. |
| Model | q² | r²_train | r²_test | Description |
|---|---|---|---|---|
| 2D-QSAR | 0.751 | 0.784 | 0.845 | Model based on 2D structural descriptors. |
| CoMFA | 0.763 | 0.901 | 0.878 | 3D-QSAR model based on steric and electrostatic fields. |
| CoMSIA | 0.795 | 0.899 | 0.876 | 3D-QSAR model including hydrophobic, H-bond donor, and acceptor fields. |
The development of such validated QSAR models for a series of compounds related to this compound would enable the in silico screening of virtual libraries and the design of novel derivatives with potentially enhanced biological activity, thus streamlining the drug discovery pipeline.
Advanced Research into the Biological Activity and Mechanistic Basis of 7 Aminoisoquinolin 5 Ol Derivatives in Vitro Studies
Pharmacological Relevance and Diverse Biological Activities of Isoquinoline (B145761) Derivatives
The isoquinoline scaffold, a structural isomer of quinoline (B57606) composed of a fused benzene (B151609) and pyridine (B92270) ring, is a privileged core in medicinal chemistry. This structural motif is present in a vast number of natural and synthetic compounds that exhibit a wide array of pharmacological activities. Plant-derived isoquinoline alkaloids have a long history in traditional medicine for their anti-inflammatory, antimicrobial, and analgesic properties. Modern research has expanded their potential therapeutic applications to include roles as anticancer, antiviral, antioxidant, and enzyme-inhibiting agents. The versatility of the isoquinoline ring allows for extensive functionalization, leading to a diverse class of compounds with significant therapeutic potential.
Comprehensive Overview of Potential Therapeutic Targets and Applications
Isoquinoline derivatives are recognized for their multi-target potential, making them promising candidates for treating complex diseases like cancer and neurodegenerative disorders. Their biological activities stem from various mechanisms, including the ability to bind to nucleic acids (DNA and RNA), thereby disrupting replication, repair, or transcription processes.
Key therapeutic applications and targets for isoquinoline derivatives include:
Anticancer Therapy : Many isoquinoline alkaloids demonstrate potent anticancer effects by inducing cell cycle arrest, apoptosis (programmed cell death), and autophagy in various cancer cell lines. They can target fundamental cellular machinery, such as microtubules, disrupting mitosis and leading to cancer cell death.
Infectious Diseases : The isoquinoline core is integral to compounds developed for their antibacterial, antifungal, antiviral, and antimalarial properties.
Nervous System Disorders : Certain derivatives are being investigated for treating neurodegenerative conditions like Alzheimer's and Parkinson's disease. For example, some tetrahydroisoquinoline derivatives have been studied for their neurochemical properties related to dopaminergic neurons.
Cardiovascular and Other Conditions : Marketed drugs containing the isoquinoline nucleus are used as antihypertensive agents, vasodilators, and anesthetics.
The broad spectrum of activity highlights the importance of the isoquinoline scaffold as a foundational structure in drug discovery and development.
Enzyme Inhibition Profiles and Specificity Studies (e.g., Kinases, RIPK1)
A significant mechanism through which isoquinoline derivatives exert their therapeutic effects is the inhibition of enzymes crucial to disease progression. Their ability to fit into the active sites of various enzymes makes them valuable as specific inhibitors.
Prominent examples of enzyme inhibition by isoquinoline derivatives include:
Kinase Inhibition : Kinases are key regulators of cell signaling, and their dysregulation is a hallmark of cancer. Isoquinoline-based compounds have been developed as potent inhibitors of various protein kinases, including Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR), which are critical targets in oncology. Novel isoquinoline-tethered quinazoline (B50416) derivatives have shown enhanced and selective inhibition of HER2 over EGFR.
RIPK1 Inhibition : Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) is a central mediator of programmed necrosis (necroptosis), an inflammatory form of cell death implicated in autoimmune, inflammatory, and neurodegenerative diseases. Specific 1-aminoisoquinolines have been identified as potent, type II inhibitors of RIPK1 kinase. These inhibitors bind to an inactive, "DLG-out" conformation of the kinase, occupying the ATP-binding pocket and preventing the autophosphorylation required for its activity.
Other Enzymes : Isoquinoline derivatives have also been shown to inhibit other enzyme classes. For instance, some analogues can inhibit cyclooxygenase enzymes, contributing to their anti-inflammatory effects. Others interfere with DNA gyrase and topoisomerase IV, which is a key mechanism for their antibacterial action.
| Enzyme Target | Isoquinoline Derivative Class | Mechanism of Action | Therapeutic Relevance |
|---|---|---|---|
| Kinases (HER2, EGFR) | Isoquinoline-tethered quinazolines | ATP-competitive inhibition | Anticancer |
| RIPK1 | 1-Aminoisoquinolines | Type II kinase inhibition (binds to inactive DLG-out conformation) | Anti-inflammatory, Neuroprotection |
| Topoisomerase IV / DNA Gyrase | Isoquinoline-based N-ethyl ureas | Inhibition of DNA replication machinery | Antibacterial |
| Cyclooxygenase (COX) | Various Isoquinoline derivatives | Inhibition of prostaglandin (B15479496) synthesis | Anti-inflammatory |
Receptor Modulation and Ligand-Binding Investigations
In addition to enzyme inhibition, isoquinoline derivatives can modulate the function of cellular receptors. This interaction can either activate (agonist) or block (antagonist) the receptor's downstream signaling pathways.
A notable example is the modulation of melatonin (B1676174) receptors. In a search for new successors to the antidepressant agomelatine, a series of isoquinoline and tetrahydroisoquinoline derivatives were synthesized and evaluated. These compounds were designed as bioisosteric replacements for the naphthalene (B1677914) ring of agomelatine. Pharmacological evaluation revealed that this structural modification led to potent agonists and partial agonists with nanomolar binding affinities for melatonin receptors (MT1 and MT2). While the introduction of the nitrogen atom in the isoquinoline ring slightly decreased binding affinity compared to the parent compound, it led to a significant improvement in pharmacokinetic properties.
Detailed In Vitro Assessment of 7-Aminoisoquinolin-5-ol and its Analogues
Building on the broad pharmacological profile of the parent scaffold, research has focused on specific analogues like this compound to develop agents with enhanced potency and selectivity. In vitro studies are crucial for determining the direct effects of these compounds on cells.
Antiproliferative Activity in Diverse Cancer Cell Lines (e.g., gastric adenocarcinoma, lung carcinoma, bladder carcinoma)
Amino-substituted quinoline and isoquinoline derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines. The mechanism often involves inducing cell cycle arrest and apoptosis.
Gastric Adenocarcinoma : Studies on gastric cancer cell lines, such as SGC-7901, have shown that certain therapeutic agents can inhibit cell proliferation and induce apoptosis. While direct data on this compound for this cell line is specific, the general class of isoquinoline alkaloids, like berberine, has been investigated for anti-gastric cancer mechanisms.
Lung Carcinoma : Various aminoquinoline derivatives have been evaluated against lung carcinoma cell lines (e.g., H460, A549). These compounds often exhibit potent cytotoxic effects, with some derivatives showing IC50 values in the low micromolar range. For example, a novel ciprofloxacin (B1669076) Mannich base, which contains a quinolone core, showed an IC50 of 16.22 µg/mL against A-549 lung cancer cells and was found to induce apoptosis and arrest the cell cycle in the S phase. While adenocarcinomas of the lung and stomach can be clinically resistant to chemotherapy, in vitro studies suggest that lung adenocarcinoma tissues may be more sensitive to certain anticancer drugs than gastric adenocarcinoma tissues.
Bladder Carcinoma : The antiproliferative effects of isoquinoline derivatives extend to bladder cancer. While specific data for this compound is emerging, related compounds are actively being investigated for their potential in treating urothelial carcinomas.
| Compound Class | Cancer Cell Line | Cell Line Type | Reported Activity (IC50) |
|---|---|---|---|
| Aminoquinoline Derivatives | H460 | Lung Carcinoma | Low micromolar range |
| Ciprofloxacin Mannich Base | A-549 | Lung Adenocarcinoma | 16.22 µg/mL |
| Aminoquinazoline Derivatives | A375 | Melanoma | As low as 0.006 µM for some analogues |
| Quinoline Derivatives | Caco-2 | Colorectal Carcinoma | 0.53 - 2.62 µM |
Antimicrobial Spectrum and Efficacy (e.g., antibacterial, antifungal, antiviral activities)
The isoquinoline scaffold is a well-established pharmacophore for antimicrobial agents. Derivatives have been synthesized and tested against a wide range of pathogens.
Antibacterial Activity : Many isoquinoline derivatives show potent, broad-range bactericidal activity. For example, newly synthesized alkynyl isoquinolines are effective against numerous Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA), with Minimum Inhibitory Concentrations (MICs) as low as 4 µg/mL. Certain tricyclic isoquinoline derivatives have demonstrated antibacterial properties against Gram-positive pathogens such as Staphylococcus aureus (MIC = 16 µg/mL) and Streptococcus pneumoniae (MIC = 32 µg/mL).
Antifungal Activity : The antifungal potential of isoquinoline derivatives has also been documented. Chlorinated derivatives, such as chlorobenzoate and chlorophenylpropanoate esters of tetrahydroisoquinoline, have exhibited the greatest activity against various fungi. The broader class of quinolones has also been shown to enhance the activity of conventional antifungal agents against species like Candida albicans and Aspergillus fumigatus.
Antiviral Activity : The structural similarity of some quinolones to compounds like chloroquine (B1663885) suggests a basis for their antiviral effects. Research has shown that some natural and synthetic compounds containing the isoquinoline core possess antiviral properties. For instance, extracts from bacteria associated with marine organisms have yielded valinomycin (B1682140) analogues that exhibit inhibitory activity against the Hepatitis C Virus (HCV).
Anti-inflammatory Effects and Cellular Pathway Modulations
Derivatives of the isoquinoline scaffold, to which this compound belongs, have demonstrated significant anti-inflammatory properties in a variety of in vitro models. A primary mechanism underlying this activity is the modulation of key cellular pathways that govern the inflammatory response. Research has shown that certain isoquinoline derivatives can effectively suppress the production of pro-inflammatory mediators in immune cells, such as macrophages and microglia, when stimulated with inflammatory agents like lipopolysaccharide (LPS).
One notable isoquinoline derivative, CYY054c, was found to inhibit the LPS-induced expression of nuclear factor kappa-B (NF-κB) in macrophages. This inhibition led to a subsequent reduction in the release of critical pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). Similarly, studies on isoquinoline-1-carboxamide (B73039) derivatives in BV2 microglial cells revealed potent suppression of LPS-induced production of IL-6 and TNF-α. This effect was directly linked to the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and NF-κB signaling pathways, which are central to the inflammatory cascade.
The anti-inflammatory action is not limited to cytokine suppression. Investigations have also pointed to the downregulation of inflammatory enzymes. For instance, the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both key enzymes in the inflammatory process, can be attenuated by isoquinoline compounds. This body of in vitro evidence establishes that derivatives of the this compound structural class are potent modulators of inflammatory responses, primarily acting through the inhibition of the NF-κB and MAPK signaling pathways to reduce the expression and release of key inflammatory cytokines and enzymes.
Emerging In Vitro Biological Activities (e.g., necroptosis inhibition)
Beyond classical anti-inflammatory effects, advanced in vitro studies have identified emerging biological activities for aminoisoquinoline derivatives, most notably in the regulation of programmed cell death pathways such as necroptosis. Necroptosis is a form of regulated, caspase-independent cell death that is mediated by a signaling complex known as the necrosome, which includes Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL). Dysregulation of this pathway is implicated in numerous inflammatory diseases.
Recent drug discovery efforts have successfully identified 1-aminoisoquinolines as a potent class of RIPK1 kinase inhibitors. nih.gov These compounds were discovered through high-throughput screening of kinase inhibitor libraries and were found to effectively block necroptosis in human monocytic U937 cells that were stimulated with TNFα in the presence of a pan-caspase inhibitor. nih.gov The identification of the 1-aminoisoquinoline (B73089) scaffold as a "hinge binder" for RIPK1 highlights a significant therapeutic potential for derivatives of this compound in diseases driven by excessive necroptotic cell death. nih.govfrontiersin.orgnih.gov
This activity represents a sophisticated mechanism of action, moving beyond general anti-inflammatory effects to the specific modulation of a programmed cell death pathway that is a key driver of inflammation and tissue damage. The ability of the aminoisoquinoline core structure to inhibit RIPK1 kinase activity positions these derivatives as promising candidates for further investigation in the context of inflammatory and neurodegenerative disorders where necroptosis plays a critical pathological role. nih.govacs.org
Rigorous Mechanistic Investigations of Biological Action at the Cellular and Molecular Level
Modulation of Intracellular Signaling Pathways (e.g., NF-κB, MAPK/ERK)
The biological effects of this compound derivatives are underpinned by their ability to directly modulate critical intracellular signaling pathways, particularly the NF-κB and MAPK/ERK cascades. nih.govmedchemexpress.comnih.govresearchgate.netnih.govresearchgate.net These pathways are central hubs that translate extracellular stimuli into cellular responses, including inflammation, proliferation, and survival.
NF-κB Pathway: The NF-κB family of transcription factors are master regulators of inflammation. nih.gov In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of NF-κB (IκB) proteins. Upon stimulation by signals like TNF-α or LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα, targeting it for degradation. acs.org This releases NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. nih.gov Studies have demonstrated that isoquinoline derivatives can inhibit this pathway, preventing the expression of NF-κB-mediated inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov
MAPK/ERK Pathway: The MAPK pathways, including the Extracellular signal-Regulated Kinase (ERK) cascade, are crucial for transmitting signals from cell surface receptors to regulate gene expression and prevent apoptosis. nih.govresearchgate.net The canonical RAF-MEK-ERK pathway is a key mediator of proliferative signals. nih.gov Research on various quinoline and isoquinoline compounds has shown that they can effectively inhibit components of this pathway. medchemexpress.com For example, the anti-inflammatory and anti-migratory effects of certain isoquinoline-1-carboxamides in microglial cells are directly mediated through the inhibition of the MAPK/NF-κB pathway. This dual inhibition underscores the comprehensive modulatory capability of this class of compounds on interconnected inflammatory and survival signaling networks.
Biomolecular Interaction Studies (e.g., DNA intercalation, protein binding)
At the molecular level, the mechanism of action for many isoquinoline and quinoline derivatives involves direct physical interaction with biomolecules, namely nucleic acids and proteins.
DNA Intercalation: The planar aromatic ring system characteristic of the isoquinoline scaffold is well-suited for intercalation into the DNA double helix. This process involves the insertion of the planar molecule between the base pairs of DNA. nih.gov This interaction can physically distort the DNA structure, interfering with crucial cellular processes like DNA replication and transcription, and can inhibit the function of DNA-processing enzymes such as topoisomerase II. nih.gov Studies on neocryptolepine, an indoloquinoline alkaloid structurally related to potential derivatives of this compound, have confirmed its ability to intercalate into DNA, showing a preference for GC-rich sequences. nih.gov This mechanism is a cornerstone of the cytotoxic and anti-proliferative activity observed for this class of compounds.
Protein Binding: Besides DNA, these derivatives can also bind non-covalently to proteins, modulating their function. Serum albumins, the most abundant proteins in blood plasma, are key transporters for many small-molecule drugs. Understanding this interaction is crucial for pharmacokinetics. A study on 5-amino-8-hydroxyquinoline, a related compound, investigated its binding to bovine serum albumin (BSA). The research concluded that the compound binds to a cleft within the protein with a moderate binding constant (on the order of 10⁴ M⁻¹). The primary forces driving this interaction were identified as hydrogen bonding and electrostatic interactions, rather than hydrophobic forces. This binding is essential for the transport and bioavailability of the compound in the circulatory system.
Computational Molecular Docking and Prediction of Binding Affinities
Computational molecular docking has become an indispensable tool for elucidating the potential interactions between small molecules like this compound derivatives and their biological targets at an atomic level. This in silico method predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a macromolecule, such as a protein or DNA.
Docking studies have been instrumental in understanding the mechanism of action for related compounds. For instance, simulations of indolo[2,3-b]quinoline conjugates with the topoisomerase II-DNA complex predicted binding energies and identified key interactions, revealing that the conjugates had a significantly stronger predicted binding (lower Kᵢ value) to the enzyme-DNA complex compared to the parent compound alone. In another example, docking simulations correctly suggested that 5-amino-8-hydroxyquinoline binds within a cleft between subdomains IIA and IIIA of bovine serum albumin.
More specifically, the discovery of 1-aminoisoquinolines as RIPK1 inhibitors was supported and explained by a co-crystal structure, which provides the ultimate validation for docking predictions. nih.gov The structure revealed that the 1-aminoisoquinoline core functions as a "hinge binder," forming two critical hydrogen bonds with the backbone of Met95 in the ATP binding pocket of the kinase. nih.gov This type of detailed structural insight allows for the rational design of more potent and selective inhibitors.
Table 1: Examples of Predicted Binding Affinities from Molecular Docking Studies of Related Quinoline/Isoquinoline Derivatives
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |
| Indolo[2,3-b]quinoline Conjugates | Topoisomerase IIα-DNA | -8.3 to -9.3 | ASP463 |
| 5-Oxo-imidazoline Derivatives | Polo-Like Kinase 1 (PLK1) | up to -11.18 | Not specified |
| Thiopyrano[2,3-b]quinoline Derivatives | Anticancer Peptide CB1a | -5.3 to -6.1 | ILE-8, LYS-7, VAL-14 |
Elucidation of Enzyme Kinase Inhibition Mechanisms
A significant mechanism of action for many biologically active isoquinoline derivatives is the inhibition of enzyme activity, particularly that of protein kinases. Kinases play a central role in signal transduction by catalyzing the phosphorylation of substrate proteins, and their dysregulation is a hallmark of many diseases.
Derivatives of the aminoisoquinoline scaffold have been identified as potent, ATP-competitive kinase inhibitors. This mechanism involves the inhibitor binding to the ATP-binding pocket of the kinase, thereby preventing the natural substrate, ATP, from binding and blocking the phosphorylation event. A prime example is the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK), where 6-substituted isoquinolin-1-amine derivatives were developed as ATP-competitive inhibitors.
The recent discovery of 1-aminoisoquinolines as inhibitors of RIPK1 provides a detailed picture of this mechanism. nih.gov These compounds are classified as Type II kinase inhibitors, which bind to an inactive "DFG-out" conformation of the kinase. nih.gov The co-crystal structure of a 1-aminoisoquinoline derivative with RIPK1 confirmed that it occupies the ATP binding site, with the isoquinoline ring forming hydrogen bonds with the kinase hinge region (Met95). nih.gov This mode of binding stabilizes an inactive conformation of the enzyme, potently inhibiting its catalytic activity with IC₅₀ values in the nanomolar range. nih.govnih.gov This ATP-competitive mechanism is a common and effective strategy for achieving high-potency kinase inhibition.
Future Research Trajectories and Emerging Applications of 7 Aminoisoquinolin 5 Ol
Continued Development of Green and Sustainable Synthetic Methodologies
The synthesis of isoquinoline (B145761) derivatives has traditionally relied on methods that often involve harsh reaction conditions, toxic reagents, and the generation of significant chemical waste. niscpr.res.in The development of environmentally benign synthetic routes is a critical goal for modern organic chemistry. For 7-Aminoisoquinolin-5-ol, future research will likely focus on adapting and optimizing green synthetic strategies that have been successfully applied to the broader isoquinoline family.
Key areas for exploration include:
Catalytic Systems: Transition-metal catalysis has emerged as a powerful tool for constructing isoquinoline scaffolds. acs.org Future efforts could explore the use of reusable and non-toxic catalysts. For instance, a ruthenium(II)/polyethylene glycol (PEG)-400 system has been reported for the synthesis of isoquinoline derivatives, offering the advantages of a biodegradable solvent and a recyclable catalyst. niscpr.res.in Similarly, the use of zinc oxide nanoparticles as a catalyst in solvent-free conditions has shown promise for the synthesis of related aza-heterocycles, a methodology that could potentially be adapted for this compound. thieme-connect.com
Aerobic Oxidation: The use of ambient air as a green oxidant is highly desirable. Carbene-catalyzed aerobic oxidation of isoquinolinium salts to isoquinolinones has been demonstrated as a mild and environmentally friendly method. rsc.org Investigating similar oxidative pathways starting from precursors of this compound could provide a sustainable synthetic route.
Atom Economy: Reactions that maximize the incorporation of starting material atoms into the final product are central to green chemistry. Future synthetic designs for this compound will likely prioritize atom-economical reactions, such as cascade or domino reactions that form multiple bonds in a single operation. nih.gov
A comparative look at potential green synthesis precursors is presented in the table below:
| Precursor Type | Potential Green Method | Advantages |
| Substituted Benzamides and Alkynes | Rh(III)-catalyzed [4+2] annulation | High atom economy, functional group tolerance. nih.gov |
| o-Alkynylbenzaldoximes and Isocyanates | Silver triflate-catalyzed cyclization | Mild conditions, air atmosphere. nih.gov |
| Isoquinoline N-oxides | Light-induced isomerization | Use of light as a reagent. rsc.org |
Advanced Exploration of Structure-Activity Relationships for Rational Compound Design
The specific placement of the amino and hydroxyl groups on the this compound scaffold provides distinct opportunities for establishing structure-activity relationships (SAR), particularly in the context of drug discovery. drugdesign.org Understanding how modifications to this core structure influence biological activity is paramount for the rational design of new therapeutic agents.
Future SAR studies on this compound derivatives would likely focus on:
Kinase Inhibition: The isoquinoline core is a well-established scaffold for the design of kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases. capes.gov.br For example, isoquinoline-5-sulfonamide (B1244767) derivatives have been designed as inhibitors of Protein Kinase B (PKB). nih.gov The amino and hydroxyl groups of this compound can serve as key hydrogen bond donors and acceptors, interacting with the ATP-binding site of various kinases. Systematic modification of these groups and substitution at other positions of the isoquinoline ring will be crucial to developing potent and selective inhibitors. youtube.com A U.S. patent describes 6- and 7-aminoisoquinoline compounds as kinase inhibitors for treating diseases like glaucoma and cancer, highlighting the therapeutic potential of this substitution pattern. google.com
Antiproliferative and Antimicrobial Activity: Derivatives of the closely related 7-amino-isoquinoline-5,8-dione have shown cytotoxic effects against cancer cell lines. This suggests that this compound could be a valuable precursor for developing new anticancer agents. researchgate.net Furthermore, the broader class of isoquinolines has demonstrated a wide range of pharmacological activities, including antimicrobial and anti-inflammatory properties, which could be explored for derivatives of this compound. nih.gov
Fragment-Based Drug Discovery (FBDD): The this compound structure is well-suited for FBDD approaches. researchoutreach.org In this strategy, small molecular fragments are screened for binding to a biological target. The amino and hydroxyl groups provide anchor points for building more complex molecules with enhanced potency and specificity. Merging fragments at different positions of the isoquinoline ring has proven to be a successful strategy for developing potent kinase inhibitors. researchoutreach.org
Synergistic Integration of Computational and Experimental Approaches in Accelerated Drug Discovery
The integration of computational modeling with experimental validation is a cornerstone of modern drug discovery, enabling a more rapid and cost-effective development process. For this compound, this synergistic approach holds significant promise.
Future research in this area should involve:
Molecular Docking and Dynamics Simulations: Computational tools like molecular docking can predict the binding modes of this compound derivatives within the active sites of target proteins, such as kinases. citedrive.comresearchgate.net This allows for the in-silico screening of virtual libraries of compounds, prioritizing those with the highest predicted binding affinity for synthesis and experimental testing. Molecular dynamics simulations can further elucidate the stability of ligand-protein complexes and provide insights into the dynamic nature of their interactions. citedrive.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating the structural features of a series of this compound derivatives with their biological activity, 3D-QSAR models can be developed. mdpi.com These models can then be used to predict the activity of novel, unsynthesized compounds, guiding the design of more potent molecules.
Machine Learning for Target Prediction: As the volume of biological data grows, machine learning algorithms are becoming increasingly powerful in predicting the biological targets of small molecules. nih.gov By training models on known kinase inhibitors, for example, it may be possible to predict whether derivatives of this compound are likely to be active against specific kinases or even have multi-target profiles. nih.gov This can help in identifying new therapeutic applications and understanding potential off-target effects.
| Computational Technique | Application in Drug Discovery | Relevance for this compound |
| Molecular Docking | Predicts binding orientation and affinity of a ligand to a target protein. | To identify potential kinase targets and guide the design of derivatives with improved binding. citedrive.comresearchgate.net |
| Molecular Dynamics | Simulates the movement of atoms and molecules to assess the stability of ligand-protein complexes. | To understand the dynamic interactions and stability of this compound derivatives in the active site of a target. citedrive.com |
| 3D-QSAR | Correlates the 3D structural properties of molecules with their biological activity. | To build predictive models for the potency of new derivatives and guide lead optimization. mdpi.com |
| Machine Learning | Identifies patterns in large datasets to predict biological activity and targets. | To screen for potential new biological targets and predict polypharmacology. nih.gov |
Prospective Utility as Versatile Advanced Organic Synthons
Beyond its potential as a pharmacophore, the functional groups of this compound make it a valuable building block, or synthon, for the synthesis of more complex molecules. amazonaws.com The amino and hydroxyl groups, as well as the carbon-hydrogen bonds on the aromatic rings, offer multiple sites for chemical modification.
Future applications of this compound as a synthon could include:
Cross-Coupling Reactions: The isoquinoline nucleus can be functionalized through various transition-metal-catalyzed cross-coupling reactions. For instance, halo-substituted isoquinolines have been shown to be effective electrophiles in Suzuki-Miyaura coupling reactions to introduce new aryl groups. acs.org The amino group of this compound could be converted to a halide or triflate, enabling its use in such reactions to build molecular complexity.
Synthesis of Fused Heterocyclic Systems: The amino and hydroxyl groups can participate in cyclization reactions to form fused polycyclic systems. For example, imidazo[2,1-a]isoquinolines have been synthesized through domino reactions involving isoquinoline precursors. nih.gov this compound could serve as a starting point for the construction of novel, complex heterocyclic scaffolds with potential applications in materials science and medicinal chemistry.
Directed C-H Functionalization: The nitrogen atom in the isoquinoline ring can direct the metal-catalyzed functionalization of specific C-H bonds. This powerful strategy allows for the selective introduction of new substituents onto the aromatic core, providing a direct and atom-economical way to create a library of derivatives from the this compound scaffold. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
